molecular formula C10H14BrNO2S B13635984 5-bromo-2-methyl-N-propylbenzenesulfonamide

5-bromo-2-methyl-N-propylbenzenesulfonamide

Cat. No.: B13635984
M. Wt: 292.19 g/mol
InChI Key: ZKEWDECFHIENHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-N-propylbenzenesulfonamide can be achieved through various methods. One common method involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with propylamine, followed by purification through recrystallization . The reaction typically occurs under mild conditions, and the product is obtained as a crystalline powder.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antibacterial properties may result from the inhibition of bacterial enzyme activity, disrupting essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-N-propylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the propyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H14BrNO2S

Molecular Weight

292.19 g/mol

IUPAC Name

5-bromo-2-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3

InChI Key

ZKEWDECFHIENHG-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)C

Origin of Product

United States

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